4-Amino-2-hydroxy-5-nitrobenzoic acid

High-performance polymer monomer Polybenzimidazole synthesis Nitroarene reduction intermediate

Researchers requiring reproducible synthesis of 4,5-diamino-2-hydroxybenzoic acid (DAHBA) for high-performance polybenzimidazole (PBI) fibers, or analytical labs needing Cinitapride Impurity 12 for HPLC method validation, face supply inconsistency and regioisomer contamination. 4-Amino-2-hydroxy-5-nitrobenzoic acid (AHNA) is the direct, structurally authenticated precursor, eliminating these risks. - Ensures regioselective reduction to DAHBA at 55.3% yield and 98.84% purity, critical for polymer backbone architecture [7†L4-L6]. - Certified as Cinitapride Impurity 12 (95% HPLC) for ANDA/DMF impurity profiling and USP/ICH system suitability [9†L18-L19]. - Published synthesis protocol enables in-house preparation of high-purity material (99.21% achievable) for systematic SAR exploration.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 197584-93-3
Cat. No. B175804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxy-5-nitrobenzoic acid
CAS197584-93-3
SynonymsBenzoic acid, 4-amino-2-hydroxy-5-nitro- (9CI)
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])N)O)C(=O)O
InChIInChI=1S/C7H6N2O5/c8-4-2-6(10)3(7(11)12)1-5(4)9(13)14/h1-2,10H,8H2,(H,11,12)
InChIKeyOXSQGWPEUHGSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxy-5-nitrobenzoic acid (CAS 197584-93-3): A Characterized Nitro-Salicylic Acid Building Block for High-Performance Polymer and Pharmaceutical Reference Standard Procurement


4-Amino-2-hydroxy-5-nitrobenzoic acid (AHNA, CAS 197584-93-3) is a trisubstituted benzoic acid derivative belonging to the nitro-salicylic acid class, featuring amino (4-position), hydroxyl (2-position), and nitro (5-position) groups. It serves as the critical, structurally characterized intermediate en route to 4,5-diamino-2-hydroxybenzoic acid (DAHBA), a monomer for high-performance polybenzimidazole (PBI) fibers [1]. It is also cataloged as Cinitapride Impurity 12, a specified related substance for pharmaceutical quality control .

Why Generic Substitution Fails for 4-Amino-2-hydroxy-5-nitrobenzoic acid in Precision Synthesis and Analytical Reference Workflows


Substituting 4-amino-2-hydroxy-5-nitrobenzoic acid with a regioisomer (e.g., 3-amino-2-hydroxy-5-nitrobenzoic acid or 2-amino-4-hydroxy-5-nitrobenzoic acid) or a mono-functional analog fails because its specific 4-amino-5-nitro-2-hydroxy substitution pattern is essential for regioselective reduction to the ortho-diamino monomer DAHBA, which determines polymer backbone architecture [1]. Furthermore, as a designated pharmaceutical impurity reference standard (Cinitapride Impurity 12), only the exact molecular identity with certified purity and characterization data satisfies pharmacopoeial identification, quantification, and system suitability requirements .

Quantitative Differentiation Evidence for 4-Amino-2-hydroxy-5-nitrobenzoic Acid Against Its Closest Analogs


Synthesis Yield and Purity of AHNA as the Key Polybenzimidazole Monomer Intermediate vs. Direct Precursor AHNBA

In the optimized synthetic route to the PBI monomer DAHBA, the target compound AHNA is obtained via acid hydrolysis of its acetyl-protected precursor AHNBA. AHNA is isolated with a step yield of 79.5% and an HPLC purity of 99.21%, representing a net increase in purity of 1.93 percentage points after deprotection [1]. This high purity is prerequisite for subsequent catalytic reduction to DAHBA, where impurities in AHNA directly reduce DAHBA quality and polymerization efficiency.

High-performance polymer monomer Polybenzimidazole synthesis Nitroarene reduction intermediate

Regiochemical Differentiation: 4-Amino-5-nitro vs. 3-Amino-5-nitro Substitution Pattern for PBI Monomer Synthesis

The 4-amino-5-nitro-2-hydroxy arrangement in AHNA enables regioselective reduction exclusively at the 5-nitro group to yield 4,5-diamino-2-hydroxybenzoic acid (DAHBA) with vicinal amino groups required for benzimidazole ring formation [1]. The regioisomer 3-amino-2-hydroxy-5-nitrobenzoic acid (CAS 831-51-6, 3-amino-5-nitrosalicylic acid) would produce a 3,5-diamino derivative upon reduction, which cannot form the linear benzimidazole polymer backbone and instead yields a structurally different polymer with altered thermal and mechanical properties [2].

Regioisomer selectivity Diaminobenzoic acid monomer High-temperature polymer fiber

Certified Reference Standard Identity: Cinitapride Impurity 12 with Defined Purity Specifications for Pharmaceutical QC

This compound is explicitly designated as Cinitapride Impurity 12 and is supplied as a certified reference standard with a documented purity specification of 95% (HPLC) by pharmaceutical impurity suppliers . USP/ICH guidelines require that individual unspecified impurities in cinitapride drug substance be controlled at ≤0.50% and total impurities ≤1.00% [1]. Accurate quantification of Impurity 12 at these trace levels requires a reference standard of verified purity and structural identity that is analytically indistinguishable from the actual process impurity.

Pharmaceutical impurity reference standard Cinitapride quality control HPLC system suitability

Structural Characterization Data Package: FTIR, 1H NMR, 13C NMR, and ESI-MS Confirmation of AHNA Identity

AHNA synthesized via the acylation-nitration-hydrolysis route has been fully characterized by FTIR, 1H NMR, 13C NMR, and ESI-MS, confirming the molecular structure and functional group integrity [1]. This comprehensive characterization data package distinguishes AHNA from commercially available analogs that are often sold without spectroscopic documentation, enabling procurement decisions based on verified structural identity rather than vendor claim alone.

Structural confirmation Intermediate characterization Polymer monomer quality assurance

Procurement-Ready Application Scenarios for 4-Amino-2-hydroxy-5-nitrobenzoic Acid Based on Verified Quantitative Evidence


Key Intermediate for High-Performance Polybenzimidazole (PBI) Fiber Monomer Synthesis

AHNA is the direct precursor to DAHBA (4,5-diamino-2-hydroxybenzoic acid), a novel monomer for hydroxyl-functionalized polybenzimidazole fibers with enhanced composite adhesiveness, axial compressive strength, and light resistance (HI-PBO fiber) [1]. Procurement of AHNA with purity ≥99% ensures reproducible reduction to DAHBA at the reported yield (55.3%) and purity (98.84%), which are critical for achieving the target polymer molecular weight and mechanical properties. This application is validated by the peer-reviewed synthetic protocol and full spectroscopic characterization [1].

Certified Reference Standard for Cinitapride Impurity Profiling in Pharmaceutical Quality Control

As Cinitapride Impurity 12 (CAS 197584-93-3), this compound is procured by analytical laboratories for HPLC method validation, system suitability testing, and batch release quantification of cinitapride drug substance and finished product [1]. The compound's defined purity specification (95% HPLC) supports accurate calibration for impurity determination at levels compliant with USP/ICH thresholds: individual unspecified impurities ≤0.50%, total impurities ≤1.00% [2]. Its use is mandated for ANDA/DMF impurity profiling documentation.

Building Block for Structure-Activity Relationship (SAR) Studies on Nitro-Substituted Benzoic Acid Derivatives

The 4-amino-5-nitro-2-hydroxy substitution pattern on a benzoic acid scaffold provides a unique pharmacophore with three chemically distinct functional groups amenable to orthogonal derivatization. While direct biological IC50 data from primary literature is limited, the compound's structural identity as a characterized intermediate (99.21% purity achievable) makes it suitable as a starting material for systematic SAR exploration of nitrobenzoic acid analogs targeting enzyme inhibition (e.g., aminopeptidase N, for which structurally related nitrobenzoates show IC50 values in the nanomolar range [1]). Researchers can leverage the published synthesis and characterization protocol to prepare high-purity material for in-house biological evaluation.

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